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Compound of Interest

Compound Name: 2-Bromo-4-fluoroaniline

Cat. No.: B089589

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-4-fluoroaniline, a key building block in pharmaceutical and materials science
research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its
identification and utilization in complex synthetic pathways.

Spectroscopic Data Summary

The empirical formula for 2-Bromo-4-fluoroaniline is CeHsBrFN, with a molecular weight of
190.01 g/mol .[1][2] Spectroscopic analysis confirms the presence of a substituted benzene
ring containing an amine group, a bromine atom, and a fluorine atom. The quantitative data
from 'H NMR, 3C NMR, IR, and MS analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Data

1H NMR (Proton NMR) Spectrum

The *H NMR spectrum of 2-Bromo-4-fluoroaniline in a suitable deuterated solvent, such as
CDCls, exhibits signals corresponding to the aromatic protons and the amine protons. The
chemical shifts (d) are influenced by the electronic effects of the substituents on the aromatic
ring.
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: . Coupling
] Chemical Shift o )
Signal Multiplicity Constant (J, Assignment
(ppm)
Hz)
1 ~3.7 Broad Singlet - -NH:z
2 ~6.6-7.2 Multiplet - Aromatic H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the
solvent and concentration.

13C NMR (Carbon-13 NMR) Spectrum

The proton-decoupled 3C NMR spectrum provides insights into the carbon framework of the
molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Signal Chemical Shift (ppm) Assignment

1 ~102 - 150 Aromatic C

Note: The signals for carbon atoms directly bonded to fluorine will exhibit splitting due to C-F

coupling.

Infrared (IR) Spectroscopy Data

The IR spectrum of 2-Bromo-4-fluoroaniline reveals characteristic absorption bands
corresponding to the vibrational frequencies of its functional groups.
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Frequency (cm™?) Vibrational Mode Intensity

3400 - 3500 N-H Stretch (asymmetric) Medium

3300 - 3400 N-H Stretch (symmetric) Medium

1600 - 1650 N-H Bend (scissoring) Strong

1450 - 1600 C=C Aromatic Ring Stretch Medium-Strong
1200 - 1300 C-N Stretch Medium

1100 - 1250 C-F Stretch Strong

600 - 800 C-Br Stretch Medium-Strong

Mass Spectrometry (MS) Data

Mass spectrometry, particularly using a technique like Gas Chromatography-Mass

Spectrometry (GC-MS), provides information about the molecular weight and fragmentation

pattern of the compound. The presence of bromine is readily identified by the characteristic

isotopic pattern of its two stable isotopes, 7°Br and 8Br, which are in an approximate 1:1 ratio.

This results in a pair of peaks (M and M+2) for bromine-containing fragments.

m/z Relative Intensity Assignment
189 High [M]* (Molecular ion with 7°Br)
) [M+2]* (Molecular ion with

191 High

81Br)

[M - Br]* (Loss of Bromine
110 Moderate )

radical)

Further fragmentation of the
83 Moderate

aromatic ring

Note: The relative intensities are approximate and can vary based on the ionization method

and energy.
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Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are generalized and may require optimization based on the specific instrumentation
used.

'H and **C NMR Spectroscopy

e Sample Preparation:

o

Weigh approximately 5-25 mg of 2-Bromo-4-fluoroaniline.

[¢]

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a clean, dry vial.

[¢]

Filter the solution through a pipette with a small cotton or glass wool plug into a clean
NMR tube to remove any particulate matter.

[¢]

Cap the NMR tube securely.
e Instrument Setup:

o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity and optimize the resolution.
o Data Acquisition:

o For 'H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient
number of scans should be averaged to obtain a good signal-to-noise ratio.

o For 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the
low natural abundance and lower gyromagnetic ratio of 13C, a larger number of scans and
a longer acquisition time are typically required compared to *H NMR.[3][4] A relaxation
delay of 1-2 seconds is common for qualitative spectra.
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» Data Processing:

o

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[¢]

Phase the spectrum to obtain pure absorption peaks.

[¢]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., Tetramethylsilane, TMS, at 0 ppm).

[¢]

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

Perform baseline correction.

[e]

Fourier-Transform Infrared (FTIR) Spectroscopy (ATR
Method)

e Sample Preparation:

o Ensure the Attenuated Total Reflectance (ATR) crystal is clean. A background spectrum of
the clean, empty crystal should be recorded.

o Place a small amount of solid 2-Bromo-4-fluoroaniline directly onto the ATR crystal,
ensuring complete coverage of the crystal surface.

e Instrument Setup:

o Apply pressure using the instrument's clamp to ensure good contact between the sample
and the ATR crystal.

o Data Acquisition:

o Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-
noise ratio. The data is collected over a standard mid-IR range (e.g., 4000-400 cm™2).

o Data Processing:

o The acquired spectrum is automatically ratioed against the background spectrum by the
instrument's software to produce the final transmittance or absorbance spectrum.
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o Label the significant peaks with their corresponding wavenumbers (cm~1).

Gas Chromatography-Mass Spectrometry (GC-MS)

e Sample Preparation:

o Prepare a dilute solution of 2-Bromo-4-fluoroaniline (approximately 10-100 pg/mL) in a
volatile organic solvent such as dichloromethane or hexane.[5][6]

o Ensure the sample is free of non-volatile materials.
e Instrument Setup:

o Set the GC oven temperature program to effectively separate the analyte from any
impurities. A typical program might start at a low temperature, ramp up to a higher
temperature, and then hold.

o Set the injector temperature to ensure complete vaporization of the sample without
thermal decomposition.

o Use an appropriate capillary column (e.g., a non-polar DB-5 type column).[5]

o Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-300).
Electron ionization (El) at 70 eV is a standard method.

o Data Acquisition:
o Inject a small volume (typically 1 pL) of the sample solution into the GC inlet.

o The GC will separate the components of the sample, and as they elute from the column,
they will enter the mass spectrometer for ionization and detection.

» Data Processing:

o The data system will generate a total ion chromatogram (TIC) and mass spectra for the
peaks in the chromatogram.

o lIdentify the peak corresponding to 2-Bromo-4-fluoroaniline based on its retention time.
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o Analyze the mass spectrum of this peak to identify the molecular ion and major fragment

ions.

Visualized Workflow

The logical flow of spectroscopic analysis for the characterization of an organic compound like

2-Bromo-4-fluoroaniline is depicted in the following diagram.

Spectroscopic Analysis Workflow for 2-Bromo-4-fluoroaniline
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Caption: Workflow for the spectroscopic characterization of 2-Bromo-4-fluoroaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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